2-Fluoro-3'-iodobenzophenone
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Description
2-Fluoro-3’-iodobenzophenone is an organic compound with the chemical formula C13H8FIO . It has a molecular weight of 326.11 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3’-iodobenzophenone is represented by the linear formula C13H8FIO . The InChI code for this compound is 1S/C13H8FIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H .Scientific Research Applications
Anaerobic Transformation Studies : The transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium was investigated using isomeric fluorophenols as analogues. This study provides insights into the mechanisms of anaerobic transformation, with 2-fluorophenol being transformed to 3-fluoro-4-hydroxybenzoate under certain conditions (Genthner, Townsend, & Chapman, 1989).
Metabolism of Fluorinated Compounds : Syntrophus aciditrophicus, a strictly anaerobic bacterium, was studied for its ability to metabolize fluorobenzoate isomers. This research provides valuable information on the initial steps of the metabolism of aromatic acids in an anaerobic environment (Mouttaki, Nanny, & McInerney, 2008).
High-Performance Polymer Development : The synthesis and characterization of a fluorinated phthalazinone monomer and its polymers were explored, highlighting their applications in engineering plastics and membrane materials due to their distinguished thermal properties and solubility (Xiao, Wang, Jin, Jian, & Peng, 2003).
Catalytic Cyclization Studies : Research on the intramolecular Cu(I)-catalyzed cyclizations of substituted 2-iodobenzophenones under thermal and microwave conditions revealed efficient methods for synthesizing fluorene analogues, highlighting the value of these reactions in organic synthesis (Haggam, 2013).
Fluorogenic Sensor Development : A study on the synthesis of a new o-aminophenol-based fluorogenic chemosensor, which shows high selectivity and sensitivity toward Al3+ ions, demonstrates the potential of these compounds in bio-imaging and detection applications (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Development of Fluorinated Probes for pH Measurement : The creation of pH sensitive probes based on fluorinated o-aminophenol derivatives highlights their application in intracellular pH measurement, demonstrating the versatility of these compounds in biochemical research (Rhee, Levy, & London, 1995).
properties
IUPAC Name |
(2-fluorophenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIUDYYZJUORNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641515 |
Source
|
Record name | (2-Fluorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3'-iodobenzophenone | |
CAS RN |
890098-24-5 |
Source
|
Record name | (2-Fluorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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